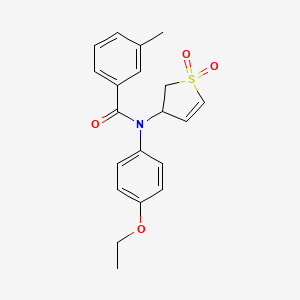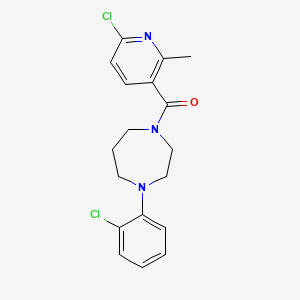
1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepines. It is commonly known as CDMPCD and is used in scientific research for its potential therapeutic applications. The purpose of
Mecanismo De Acción
The mechanism of action of CDMPCD is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CDMPCD is thought to enhance the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity and the reduction of anxiety and inflammation.
Biochemical and Physiological Effects:
CDMPCD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, CDMPCD has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the body. It has also been found to reduce the levels of stress hormones, such as cortisol, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMPCD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target receptors. However, CDMPCD has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, CDMPCD has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of CDMPCD. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future studies could focus on improving the synthesis method of CDMPCD to increase its yield and purity. Finally, future studies could investigate the use of CDMPCD in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CDMPCD involves the reaction of 6-chloro-2-methylpyridine-3-carboxylic acid with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form the final product, CDMPCD. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
CDMPCD has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, CDMPCD has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-14(7-8-17(20)21-13)18(24)23-10-4-9-22(11-12-23)16-6-3-2-5-15(16)19/h2-3,5-8H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCSITXNKCXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

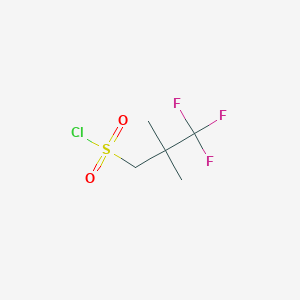
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
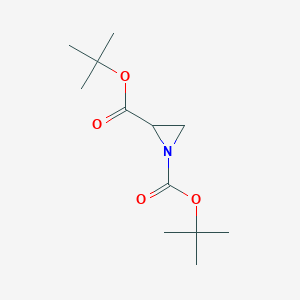
![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)

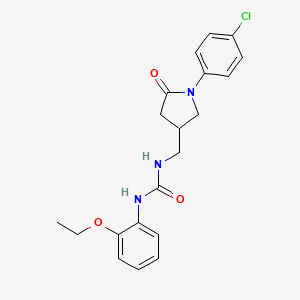
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)
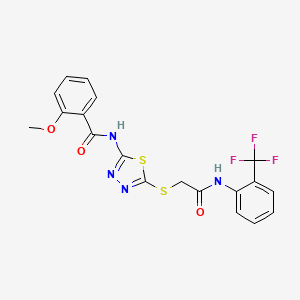

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

